Omapatrilat - 167305-00-2

Omapatrilat

Catalog Number: EVT-277381
CAS Number: 167305-00-2
Molecular Formula: C19H24N2O4S2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omapatrilat is a synthetic, sulfhydryl-containing compound classified as a vasopeptidase inhibitor. [, , , ] It functions as a potent, dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This dual inhibitory action distinguishes it from earlier classes of cardiovascular drugs and forms the basis of its scientific research applications. [, , , , , ]

While the provided literature does not detail the specific synthesis method of Omapatrilat, it does mention that reference standards for analysis, including Omapatrilat and several of its metabolites, were supplied by a radiochemistry group. []

Source and Classification

Omapatrilat is derived from a class of compounds known as dipeptide mimetics, specifically designed to mimic the structure and function of natural peptides involved in blood pressure regulation. Its synthesis involves complex biocatalytic processes that enhance its efficacy and specificity against the target enzymes .

Synthesis Analysis

The synthesis of omapatrilat involves multiple steps, utilizing both chemical and enzymatic methods to achieve high yields and optical purity. Key methods include:

  • Biocatalytic Processes: These processes are employed to prepare chiral intermediates essential for omapatrilat synthesis. For instance, the enzymatic conversion of 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine is achieved using beef liver glutamate dehydrogenase, yielding high enantiomeric excess .
  • Use of Recombinant Enzymes: Phenylalanine dehydrogenase from Trigonopsis intermedius has been cloned and overexpressed in Escherichia coli to facilitate the synthesis of allysine ethylene acetal, a crucial intermediate .
  • Improved Methods: Recent patents describe advancements in the reliable production of omapatrilat with increased yields, focusing on optimizing reaction conditions and purification processes .
Molecular Structure Analysis

The molecular structure of omapatrilat is characterized by its heterocyclic dipeptide framework. Its chemical formula is C19H28N4O5SC_{19}H_{28}N_{4}O_{5}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The crystal structures reveal that omapatrilat binds effectively within the active sites of neprilysin and angiotensin-converting enzyme, facilitating its dual inhibitory action .

Key Structural Features

  • Bicyclic Group: This component extends towards specific subsites within the target enzymes, enhancing binding affinity.
  • Chiral Centers: The presence of multiple chiral centers contributes to its specificity and potency as an inhibitor.
Chemical Reactions Analysis

Omapatrilat undergoes various chemical reactions during its synthesis and metabolism, including:

  • Reductive Amination: This reaction is critical in forming chiral intermediates from keto acids, allowing for the selective formation of desired stereoisomers .
  • Enzymatic Hydrolysis: In metabolic pathways, omapatrilat may be hydrolyzed by peptidases, affecting its pharmacokinetics and bioavailability.
Mechanism of Action

Omapatrilat functions primarily by inhibiting neprilysin and angiotensin-converting enzyme, which play vital roles in the regulation of blood pressure:

  • Inhibition of Neprilysin: By blocking this enzyme, omapatrilat prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide. This action promotes vasodilation and diuresis.
  • Inhibition of Angiotensin-Converting Enzyme: This leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure.

The dual inhibition mechanism enhances cardiovascular outcomes by improving vascular tone and reducing fluid overload .

Physical and Chemical Properties Analysis

Omapatrilat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 396.51 g/mol.
  • Solubility: It is soluble in water and organic solvents, which facilitates its formulation for pharmaceutical use.
  • Stability: The compound demonstrates stability under physiological conditions but may be sensitive to extreme pH levels.

These properties are crucial for its development into an effective therapeutic agent .

Applications

Omapatrilat has significant potential applications in medicine:

  • Hypertension Treatment: Its ability to lower blood pressure through dual inhibition makes it a candidate for treating hypertension.
  • Heart Failure Management: By promoting vasodilation and reducing fluid retention, omapatrilat can be beneficial in managing heart failure symptoms.

Research continues to explore additional therapeutic uses based on its unique mechanism of action .

Properties

CAS Number

167305-00-2

Product Name

Omapatrilat

IUPAC Name

(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1

InChI Key

LVRLSYPNFFBYCZ-VGWMRTNUSA-N

SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BMS 186716
BMS-186716
octahydro-4-((2-mercapto-1-oxo-3-phenylpropyl)amino)-5-oxo-7H-pyrido(2,1-b)(1,3)thiazepine-7-carboxylic acid
omapatrilat
Vanlev

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O

Isomeric SMILES

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.